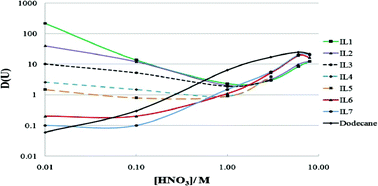The application of novel hydrophobic ionic liquids to the extraction of uranium(vi) from nitric acid medium and a determination of the uranyl complexes formed
Dalton Transactions Pub Date: 2011-09-02 DOI: 10.1039/C1DT10755K
Abstract
Novel ammonium based hydrophobic

Recommended Literature
- [1] Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry
- [2] Analytical Division Diary
- [3] Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin†
- [4] Contents list
- [5] Reactions of [60]fullerene with alkynes promoted by OH−†
- [6] One-pot fabrication of a polydopamine-based nanoplatform for GSH triggered trimodal ROS-amplification for cancer therapy†
- [7] A new generation of hollow polymeric microfibers produced by gas dissolution foaming†
- [8] Large perpendicular magnetic anisotropy of transition metal dimers driven by polarization switching of a two-dimensional ferroelectric In2Se3 substrate†
- [9] XLIII.—Analysis of a biliary concretion; and on a new method of preparing biliverdin
- [10] Enantioselective [4+2] cycloaddition of ketenes and 1-azadienes catalyzed by N-heterocyclic carbenes†










